molecular formula C21H21N3O4S B2641828 methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251676-12-6

methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B2641828
CAS No.: 1251676-12-6
M. Wt: 411.48
InChI Key: QIJAQYWJZZAPKV-UHFFFAOYSA-N
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Description

Methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, an amino group, and a benzodiazepine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzodiazepine intermediate.

    Attachment of the Amino Group: The amino group is incorporated through an amination reaction, often using an amine donor such as ammonia or an amine derivative.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound under controlled conditions.

    Esterification: The final step involves esterification to introduce the methyl acetate group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

    Hydrolysis Conditions: Aqueous acid or base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its benzodiazepine core makes it a valuable intermediate in the synthesis of various pharmaceuticals.

Biology

Biologically, the compound is of interest due to its potential interactions with biological macromolecules. Studies often focus on its binding affinity to receptors and enzymes, exploring its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound are investigated for their potential use in treating neurological disorders, given the benzodiazepine core’s known effects on the central nervous system.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The sulfanyl and methoxyphenyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative properties.

    Lorazepam: Known for its anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

Methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is unique due to its specific structural features, such as the methoxyphenyl and sulfanyl groups, which may confer distinct pharmacological properties compared to other benzodiazepines. These features could potentially lead to different therapeutic applications and side effect profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-[4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-16-9-7-14(8-10-16)23-19(25)13-29-20-11-15(12-21(26)28-2)22-17-5-3-4-6-18(17)24-20/h3-11,22H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJAQYWJZZAPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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